molecular formula C58H38 B14121036 1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene

1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene

Cat. No.: B14121036
M. Wt: 734.9 g/mol
InChI Key: GKPDJRBXCPHZCP-UHFFFAOYSA-N
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Description

1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene is a complex organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting devices (OLEDs). This compound is known for its deep-blue photoluminescence and high photoluminescence quantum efficiency, making it a valuable material for various optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of anthracene are reacted with halogenated biphenyl compounds in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .

Scientific Research Applications

1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene in optoelectronic applications involves the efficient transfer of energy within the molecule. The compound’s unique structure allows for effective π-conjugation, which facilitates the absorption and emission of light. This property is crucial for its use in OLEDs, where it acts as a light-emitting layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene stands out due to its high photoluminescence quantum efficiency and deep-blue emission, which are critical for high-performance OLEDs. Its unique molecular structure provides better charge balance and stability compared to other similar compounds .

Properties

Molecular Formula

C58H38

Molecular Weight

734.9 g/mol

IUPAC Name

9-(4-phenylphenyl)-10-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]anthracene

InChI

InChI=1S/C58H38/c1-3-15-39(16-4-1)41-27-31-43(32-28-41)55-47-19-7-11-23-51(47)57(52-24-12-8-20-48(52)55)45-35-37-46(38-36-45)58-53-25-13-9-21-49(53)56(50-22-10-14-26-54(50)58)44-33-29-42(30-34-44)40-17-5-2-6-18-40/h1-38H

InChI Key

GKPDJRBXCPHZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=C(C=C1)C1=CC=CC=C1

Origin of Product

United States

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